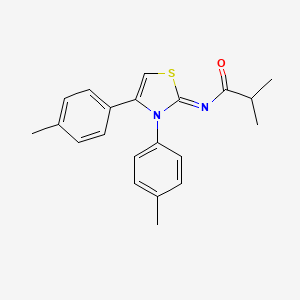
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide, also known as DTT, is a small molecule inhibitor of protein disulfide isomerase (PDI). PDI is a multifunctional enzyme that plays a critical role in protein folding, assembly, and quality control in the endoplasmic reticulum (ER) of eukaryotic cells. DTT has been widely used as a research tool to investigate the role of PDI in various biological processes.
Wirkmechanismus
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide inhibits the activity of PDI by binding to its active site and blocking its enzymatic function. PDI catalyzes the formation and rearrangement of disulfide bonds in proteins, which is critical for their proper folding and function. By inhibiting PDI, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide disrupts this process and leads to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been shown to induce ER stress and the UPR in various cell types, leading to the activation of downstream signaling pathways such as PERK, ATF6, and IRE1. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of the p53 pathway and the induction of apoptosis. (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used to investigate the role of PDI in various disease models, including cancer, neurodegenerative diseases, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide is a widely used research tool for investigating the role of PDI in various biological processes. Its advantages include its high potency, specificity, and ease of use. However, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has some limitations, including its potential toxicity and nonspecific effects on other cellular processes. It is important to use appropriate controls and experimental conditions when using (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide in research studies.
Zukünftige Richtungen
There are several future directions for research on (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide and its role in PDI biology. One area of interest is the development of more potent and specific inhibitors of PDI that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis. Finally, the development of new methods for monitoring PDI activity and protein folding in vivo will be important for understanding the complex biology of this critical enzyme.
Synthesemethoden
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide can be synthesized by the reaction of 3,4-di-p-tolylthiazol-2(3H)-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used in various scientific studies to investigate the role of PDI in protein folding, ER stress, and oxidative stress. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and the induction of the unfolded protein response (UPR). (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has also been used to investigate the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14(2)20(24)22-21-23(18-11-7-16(4)8-12-18)19(13-25-21)17-9-5-15(3)6-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDWGGOUSPLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C(C)C)N2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

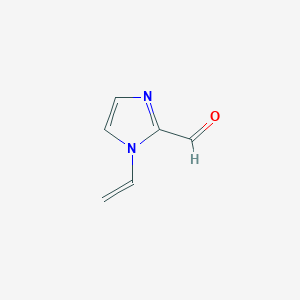
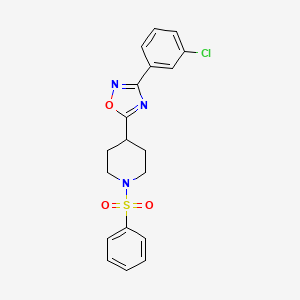


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
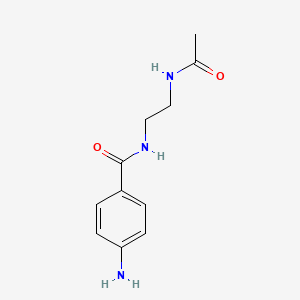
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)


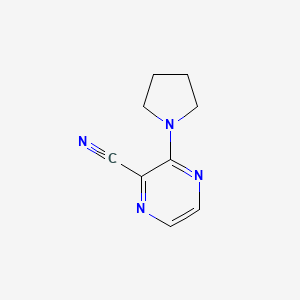
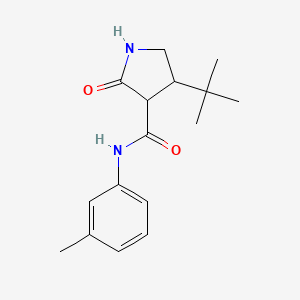
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
